

N-Methylbenzo[d]oxazol-2-amine as a privileged scaffold in medicinal chemistry

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Compound of Interest		
Compound Name:	N-Methylbenzo[d]oxazol-2-amine	
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N-Methylbenzo[d]oxazol-2-amine: A Privileged Scaffold in Medicinal Chemistry An In-depth Technical Guide for Researchers and Drug Development Professionals

The **N-methylbenzo[d]oxazol-2-amine** core is a significant pharmacophore in medicinal chemistry, recognized as a privileged scaffold due to its ability to interact with a diverse range of biological targets. This guide provides a comprehensive overview of its synthesis, biological activities, and therapeutic potential, with a primary focus on its well-established role as a potent anthelmintic agent.

Introduction to N-Methylbenzo[d]oxazol-2-amine as a Privileged Scaffold

N-Methylbenzo[d]oxazol-2-amine is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to an oxazole ring, with an N-methylamine substituent at the 2-position. This arrangement confers favorable physicochemical properties, including metabolic stability and the capacity for key binding interactions, making it an attractive starting point for the design of novel therapeutic agents. While its most prominent application to date is in the development of new anthelmintics, the broader benzoxazole class of compounds has been investigated for a range of bioactivities, including antimicrobial and anticancer properties.



Anthelmintic Activity of N-Methylbenzo[d]oxazol-2-amine

Extensive research has identified **N-methylbenzo[d]oxazol-2-amine** as a promising lead compound for the development of new treatments against parasitic nematodes. It has demonstrated potent activity against a variety of helminths, with a favorable safety profile compared to existing drugs.

Quantitative Anthelmintic and Cytotoxicity Data

The following table summarizes the key in vitro and in vivo efficacy and safety data for **N-methylbenzo[d]oxazol-2-amine** and the standard-of-care anthelmintic, albendazole.

Compound	Organism/C ell Line	Assay	Result	Unit	Reference
N- Methylbenzo[d]oxazol-2- amine	Caenorhabdit is elegans	EC50	5.77	μМ	[1]
Trichinella spiralis	EC50	3.8	μМ	[1]	
Trichinella spiralis (in vivo)	Worm burden reduction	49	% at 250 mg/kg	[2][3]	
Rat (in vivo)	LD50	>2000	mg/kg	[2][3]	
HEK293 (Human Kidney Cells)	Cytotoxicity	~10x lower than Albendazole	-	[4][5][6]	
Albendazole	Trichinella spiralis (in vivo)	Worm burden reduction	100	% at 250 mg/kg	[2]



Mechanism of Action

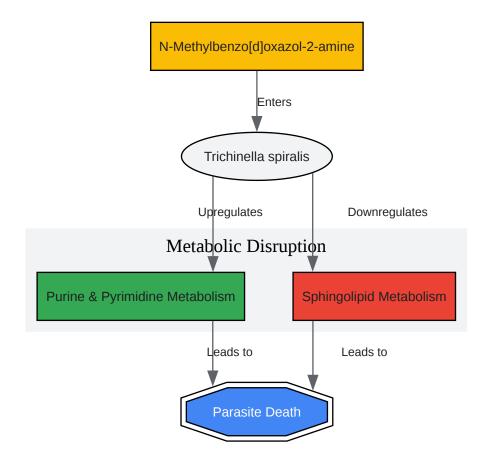
Metabolomic studies on Trichinella spiralis have revealed that **N-methylbenzo[d]oxazol-2-amine** exerts its anthelmintic effect through a distinct mechanism of action compared to conventional benzimidazoles like albendazole, which target tubulin polymerization.[2][3] The compound has been shown to significantly disrupt key metabolic pathways in the parasite.

Specifically, treatment with **N-methylbenzo[d]oxazol-2-amine** leads to:

- Upregulation of purine and pyrimidine metabolism: This suggests an interference with nucleotide synthesis and salvage pathways, which are critical for DNA replication and RNA synthesis.[3][7]
- Downregulation of sphingolipid metabolism: Disruption of sphingolipid biosynthesis can compromise the integrity of cell membranes and affect various signaling processes within the parasite.[3][7]

This unique metabolic disruption presents a promising avenue for overcoming resistance to existing anthelmintic drugs.



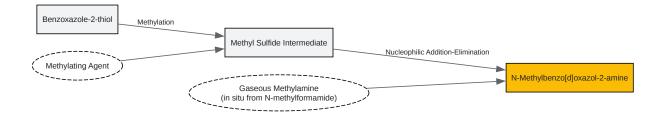


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Proposed mechanism of action of **N-Methylbenzo[d]oxazol-2-amine**.

Experimental Protocols Synthesis of N-Methylbenzo[d]oxazol-2-amine

A scalable, metal-free synthesis protocol has been developed for **N-methylbenzo[d]oxazol-2-amine**.[4][5] The following diagram and protocol outline the key steps.





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